molecular formula C6H6AsNO6 B1679585 Roxarsone CAS No. 121-19-7

Roxarsone

Cat. No.: B1679585
CAS No.: 121-19-7
M. Wt: 263.04 g/mol
InChI Key: XMVJITFPVVRMHC-UHFFFAOYSA-N
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Description

Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) is an organoarsenic compound historically used as a feed additive in poultry and swine industries to promote growth, improve feed efficiency, and treat parasitic infections . Its high water solubility facilitates environmental mobility, increasing risks of soil and groundwater contamination . Although banned in the U.S., EU, Canada, and Australia due to concerns over arsenic toxicity, it remains in use in parts of Asia and South America . This compound is metabolized into inorganic arsenic species (e.g., arsenite, arsenate) and organic derivatives like 3-amino-4-hydroxyphenylarsonic acid (HAPA) under environmental or biological conditions, posing significant ecological and human health risks .

Properties

IUPAC Name

(4-hydroxy-3-nitrophenyl)arsonic acid
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InChI

InChI=1S/C6H6AsNO6/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,9H,(H2,10,11,12)
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InChI Key

XMVJITFPVVRMHC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])O
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Molecular Formula

C6H6AsNO6
Record name 4-HYDROXY-3-NITROPHENYL ARSONIC ACID
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DSSTOX Substance ID

DTXSID9020956
Record name 4-Hydroxy-3-nitrophenylarsonic acid
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Molecular Weight

263.04 g/mol
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Physical Description

4-hydroxy-3-nitrophenyl arsonic acid appears as pale yellow crystals or light tan powder. (NTP, 1992), Pale yellow solid; [Merck Index] Fine yellow crystals; [MSDSonline], Solid
Record name 4-HYDROXY-3-NITROPHENYL ARSONIC ACID
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), Slightly sol in cold water; freely sol in methanol, ethanol, acetic acid, acetone, alkalies; sol in about 30 parts boiling water; insol in ether, ethyl acetate; sparingly sol in dil mineral acids.
Record name 4-HYDROXY-3-NITROPHENYL ARSONIC ACID
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Color/Form

Tufts of pale-yellow needles or rhombohedral plates from water, Pale-yellow crystals

CAS No.

121-19-7
Record name 4-HYDROXY-3-NITROPHENYL ARSONIC ACID
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Record name Arsonic acid, As-(4-hydroxy-3-nitrophenyl)-
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Record name 4-Hydroxy-3-nitrophenylarsonic acid
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Melting Point

greater than 572 °F (NTP, 1992), 300 °C
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Preparation Methods

Condensation-Nitration Sequential Method (CN103044489B)

The CN103044489B patent (2015) details a high-efficiency industrial process:

Reagents :

  • 4-Hydroxyphenylarsonic acid (C₆H₇AsO₅)
  • Fuming nitric acid (HNO₃, ≥98%)
  • Sulfuric acid (H₂SO₄, 96–98%)
  • Deionized water

Procedure :

  • Condensation :
    Dissolve 4-hydroxyphenylarsonic acid (1 mol) in sulfuric acid (5 L) at 25°C. Stir for 30 minutes to ensure complete protonation of the hydroxyl group.
  • Nitration :
    Gradually add fuming nitric acid (1.2 mol) at 0–5°C over 2 hours. Maintain reaction temperature below 10°C to prevent di-nitration.

  • Quenching :
    Pour the mixture into ice-water (10 L) to precipitate crude this compound. Filter and wash with cold water until pH >5.

  • Purification :
    Recrystallize from ethanol-water (1:3 v/v) to obtain 85–90% purity. Final yields reach 78–82%.

Key Advantages :

  • Avoids arsenic trioxide formation through stoichiometric HNO₃ control.
  • Recrystallization step reduces arsenic impurities to <50 ppm.

Electrochemical Synthesis (CN101591787A)

An alternative approach in CN101591787A (2009) employs electrochemical nitration:

Setup :

  • Anode: Platinum mesh
  • Cathode: Graphite
  • Electrolyte: 4-Hydroxyphenylarsonic acid in H₂SO₄/HNO₃ (3:1 v/v)

Conditions :

  • Current density: 15 mA/cm²
  • Temperature: 10°C
  • Duration: 6 hours

Outcome :

  • 70–75% yield with 88% purity.
  • Reduced nitric acid consumption (30% less than conventional methods).

Comparative Analysis of Synthesis Methods

Parameter CN1139113A (1995) CN103044489B (2015) CN101591787A (2009)
Yield 65–70% 78–82% 70–75%
Purity Post-Processing 75–80% 85–90% 88%
Reaction Time 4–5 hours 3–4 hours 6 hours
Nitric Acid Use 1.5 mol/mol substrate 1.2 mol/mol substrate 0.9 mol/mol substrate
Byproduct Generation As₂O₃ (5–7%) <0.1% As impurities Negligible As residues

Critical Challenges in this compound Synthesis

Nitration Selectivity

Achieving mono-nitration at the 3-position requires precise temperature control. Over-nitration at the 5-position occurs above 15°C, forming 3,5-dinitro-4-hydroxyphenylarsonic acid (a genotoxic impurity). Modern methods mitigate this via:

  • Low-Temperature Nitration : Maintaining 0–5°C.
  • Acid Strength Modulation : Using H₂SO₄ to stabilize nitronium ions (NO₂⁺) without excessive oxidative side reactions.

Arsenic Contamination

Residual arsenic species (e.g., As(III)) necessitate rigorous purification. The CN103044489B protocol employs:

  • Ethanol-Wash Fractionation : Removes 90% of As(III) oxides.
  • Ion-Exchange Chromatography : Optional step for pharmaceutical-grade this compound (As <10 ppm).

Scientific Research Applications

Use in Animal Feed

Roxarsone has been extensively used in poultry feed to promote growth and prevent diseases such as coccidiosis. Research indicates that it enhances feed efficiency and weight gain in chickens, making it a popular choice among poultry producers.

Growth Promotion

  • Mechanism : this compound acts as a growth promoter by improving nutrient absorption and modulating gut microbiota.
  • Efficacy : Studies have shown that chickens fed this compound exhibit significant weight gain compared to control groups. For instance, one study reported an increase in body weight of approximately 5-10% in chickens receiving this compound compared to those on a standard diet .

Disease Prevention

  • This compound is often combined with other antimicrobials to prevent coccidiosis, a common parasitic disease in poultry. The FDA has noted its effectiveness in maintaining flock health and productivity .

Environmental Impact and Remediation

The environmental implications of using this compound have garnered attention due to its potential to convert into inorganic arsenic, which poses health risks.

Soil and Water Contamination

  • Metabolism : this compound can metabolize into various arsenic species, including inorganic arsenic, which can accumulate in soil and water systems .
  • Studies : Research has demonstrated that this compound can persist in the environment, leading to concerns about groundwater contamination and bioaccumulation in aquatic organisms .

Bioremediation Potential

  • Certain microorganisms have shown the ability to reduce this compound concentrations effectively. For example, Shewanella species have been studied for their capacity to metabolize this compound under anaerobic conditions, suggesting potential applications in bioremediation strategies .

Pharmacological Research

This compound's pharmacokinetics and its effects on animal health have been subjects of extensive research.

Absorption and Metabolism

  • Studies indicate that this compound is absorbed in the gastrointestinal tract of chickens, where it is metabolized into various compounds, including arsenite and other metabolites .
  • Case Study : One study found that residual levels of arsenic species remained significantly higher in chicken meat even after withdrawal from this compound-containing diets, raising concerns about food safety .

Toxicity Assessment

  • Research has also focused on the toxicological effects of this compound on liver function and overall health in poultry. High doses were linked to increased liver toxicity markers and tissue accumulation of arsenic compounds .

Summary of Key Findings

Application AreaKey Findings
Animal FeedPromotes growth; prevents diseases; enhances feed efficiency
Environmental ImpactCan lead to soil/water contamination; potential for bioremediation
Pharmacological ResearchAbsorbed and metabolized; residual arsenic concerns; toxicity effects

Mechanism of Action

Roxarsone exerts its effects primarily through its organoarsenic structure. In the poultry industry, it improves feed efficiency and weight gain by preventing the growth of coccidian parasites. The compound is metabolized in the animal’s body, and its degradation products can interact with various molecular targets and pathways, leading to its observed effects .

Comparison with Similar Compounds

Wastewater Treatment Inhibition

  • This compound at 120 mg L⁻¹ : Reduces biological phosphorus removal efficiency to 18.8% and increases effluent nitrate (4.35 mg L⁻¹) and phosphate (8.12 mg L⁻¹) .
  • p-Arsanilic Acid: Limited data, but structural similarity suggests comparable risks at high concentrations.

Adsorption and Mobility

Compound Soil Adsorption (Kd) Key Adsorbents
This compound Low (high mobility) Cellulose-goethite composites, Fe-oxides
HAPA Moderate Organic-rich soils

Key Finding : this compound’s mobility is mitigated by adsorption onto iron oxides, but its solubility increases contamination risks in aqueous environments .

Toxicity Profile

Compound IC50 (A549 Lung Cells) IC50 (T24 Bladder Cells)
This compound 9300 ± 1600 µM 6800 ± 740 µM
Thiolated this compound 380 ± 80 µM 42 ± 10 µM

Key Finding : Thiolated this compound metabolites are 10–160× more toxic than parent compounds, highlighting risks of metabolic activation .

Biological Activity

Roxarsone, chemically known as 3-nitro-4-hydroxyphenylarsonic acid, has been utilized primarily in poultry production as an antimicrobial agent and growth promoter. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on microbial communities, human health implications, and environmental concerns, supported by relevant data tables and case studies.

This compound functions by enhancing feed efficiency and promoting growth in poultry. It is believed to exert its effects through modulation of gut microbiota, which can improve nutrient absorption and reduce pathogenic bacteria. However, the metabolism of this compound can lead to the formation of more toxic inorganic arsenic species (AsIII and AsV), raising concerns about its safety for human consumption and environmental impact .

Effects on Microbial Communities

Recent studies have shown that this compound can significantly impact microbial activity in wastewater treatment systems. High concentrations of this compound (e.g., 120 mg L1^{-1}) have been found to inhibit biological nitrogen removal (BNR) processes, leading to increased reactive oxygen species (ROS) production. This ROS accumulation can damage microbial cell membranes, although it was noted that there was no significant release of lactate dehydrogenase (LDH), indicating that cell membrane integrity might remain intact under certain conditions .

Table 1: Impact of this compound Concentration on Biological Nitrogen Removal

Concentration (mg L1^{-1})COD (mg L1^{-1})NH4+_4^+-N (mg L1^{-1})
022.8 ± 1.32.4 ± 0.3
3025.5 ± 1.82.1 ± 0.4
6058.2 ± 2.32.7 ± 0.6
9085.2 ± 3.53.3 ± 0.7
120111.6 ± 6.43.6 ± 0.8

The data indicate that as the concentration of this compound increases, both COD and NH4+_4^+-N levels rise, suggesting a detrimental effect on microbial processes essential for nitrogen removal .

Human Health Implications

Epidemiological studies have linked inorganic arsenic exposure to various cancers, including skin, lung, and bladder cancers . The conversion of this compound into inorganic arsenic compounds within the human body poses significant health risks, particularly for populations consuming poultry raised with this additive.

A study examining arsenic levels in chicken meat found that this compound was present in a significant number of conventional samples, with higher levels of inorganic arsenic detected in those samples compared to organic or antibiotic-free chickens . This raises concerns about chronic exposure through dietary sources.

Environmental Concerns

The environmental impact of this compound is notable in areas with high poultry production, such as North Carolina, where millions of tons of poultry manure are generated annually . The application of this manure as fertilizer can lead to soil and water contamination with arsenic compounds.

Case Study: this compound in Poultry Production

A comprehensive analysis conducted on poultry farms revealed that nearly 88% of chickens raised for consumption in the U.S. were treated with this compound at some point during their lifecycle . This widespread use has prompted regulatory scrutiny due to potential public health risks associated with arsenic exposure from contaminated meat products.

Q & A

Q. What are the primary mechanisms through which Roxxarsone induces angiogenesis in biological systems?

Roxarsone promotes angiogenesis via activation of the PI3K/Akt signaling pathway. In vitro studies using vascular endothelial cells (ECs) demonstrated increased cell proliferation, migration, and tube formation when exposed to this compound (1–25 µM). Western blot analysis confirmed phosphorylation of PI3K and Akt, critical regulators of angiogenesis. In vivo, B16–F10 melanoma xenografts in mice treated with this compound (5–25 mg/kg) showed elevated VEGF expression and vessel density, which were inhibited by PI3K/Akt blockers like LY294002 .

Table 1: Key findings from in vitro and in vivo angiogenesis studies

ModelThis compound DoseKey OutcomeMechanism Confirmed?
ECs (in vitro)1–25 µM↑ Proliferation, migration, tube formationYes (PI3K/Akt phosphorylation)
Mouse xenografts5–25 mg/kg↑ Tumor growth, VEGF, vessel densityYes (PI3K/Akt pathway)

Q. How does this compound affect microbial communities in wastewater treatment systems?

this compound disrupts microbial communities critical for biological nitrogen and phosphorus removal (BNR). Acute exposure (>60 mg/L) reduces COD, TN, and PO₄³⁻ removal efficiencies by 10–20%. Chronic exposure shifts microbial populations: polyphosphate-accumulating organisms (PAOs) decline (e.g., from 19.4% to 10.3%), while glycogen-accumulating organisms (GAOs) increase (10.2% to 18.4%). This imbalance correlates with elevated effluent NO₃⁻-N (1.35 → 4.35 mg/L) and PO₄³⁻-P (1.03 → 8.12 mg/L) .

Q. What are the environmental risks associated with this compound use in poultry farming?

this compound in poultry feed is excreted unchanged and mineralizes into inorganic arsenic (As(V) and As(III)) in anaerobic environments. Field studies show elevated arsenic levels in soils fertilized with poultry litter, posing risks of groundwater contamination and crop uptake. Long-term soil accumulation may lead to arsenic transfer into food chains, particularly in rice paddies where As(III) mobility increases .

Advanced Research Questions

Q. What methodological approaches are used to analyze oxidative transformation products of this compound?

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is employed to quantify arsenic species. Electrochemical oxidation studies reveal carbon-arsenic bond cleavage mechanisms, forming phenyl derivatives (e.g., M2) and As(V). Hydroxyl radical-mediated ipso substitution is a key pathway, validated via isotopic labeling and computational modeling .

Q. How do chronic exposures to this compound influence metabolic intermediates in BNR processes?

Metabolomic profiling identifies disruptions in glycogen synthesis and polyhydroxyalkanoate (PHA) metabolism under this compound stress. Key enzymes like exopolyphosphatase (PPX) and polyphosphate kinase (PPK) show reduced activity, impairing phosphorus uptake. Nuclear magnetic resonance (NMR) and fluorescence in situ hybridization (FISH) are used to track intermediates like acetate and glycogen in sludge .

Q. What novel methodologies enable selective detection and adsorption of this compound in environmental samples?

Molecularly imprinted polymers (MIPs) with silica cores and functional monomers (e.g., 3-aminopropyltriethoxysilane) achieve 3.5–4× higher selectivity for this compound. Binding studies using UV-Vis spectroscopy and Langmuir isotherm models confirm reusability (>5 cycles) without capacity loss. This method outperforms traditional solid-phase extraction for trace-level detection .

Q. What metabolic pathways of this compound are observed in human hepatic cells, and what are their toxicological implications?

Human hepatocytes metabolize this compound into >10 arsenic species, including a newly identified thiolated metabolite. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) reveals this metabolite’s 24h IC₅₀ values (42 µM for bladder cells) are significantly lower than this compound (6800 µM), indicating higher cytotoxicity. Metabolic pathways involve nitro-reduction and glutathione conjugation .

Methodological Considerations

  • Experimental Design: Dose-response studies (e.g., 0–120 mg/L for BNR) should account for acute vs. chronic effects. Include controls for arsenic speciation (e.g., As(V)/As(III) standards) .
  • Data Contradictions: Discrepancies in this compound’s angiogenic effects may arise from model-specific PI3K/Akt activation thresholds. Validate findings across multiple cell lines (e.g., HUVECs vs. tumor-associated ECs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roxarsone
Reactant of Route 2
Reactant of Route 2
Roxarsone

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